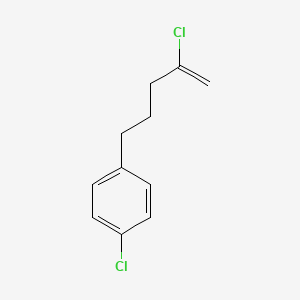
2-Chloro-5-(4-chlorophenyl)-1-pentene
Overview
Description
2-Chloro-5-(4-chlorophenyl)-1-pentene is an organic compound that belongs to the class of chlorinated alkenes This compound is characterized by the presence of a chloro group attached to a pentene chain and a chlorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been studied for their antidiabetic properties, specifically their inhibitory effects on α-glucosidase and α-amylase enzymes . These enzymes play a crucial role in carbohydrate metabolism, and their inhibition can help manage postprandial hyperglycemia in diabetes .
Mode of Action
Related compounds have shown to interact with their targets through hydrogen bonding, electrostatic, and hydrophobic interactions . These interactions can lead to the inhibition of the target enzymes, thereby affecting the metabolic processes they are involved in .
Biochemical Pathways
Inhibition of α-glucosidase and α-amylase enzymes can delay the hydrolysis of carbohydrates, reducing postprandial blood glucose levels .
Pharmacokinetics
Similar compounds have shown good solubility and absorption profiles, fulfilling lipinski’s rule of 5 and veber’s rule . These rules are often used as a guideline to predict the drug-likeness of a compound.
Result of Action
Based on the potential targets and mode of action, it can be inferred that this compound might lead to a reduction in postprandial blood glucose levels by inhibiting carbohydrate hydrolyzing enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chlorophenyl)-1-pentene can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 1-pentene in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-chlorophenyl)-1-pentene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction Reactions: Reduction of the double bond can yield saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products Formed
Substitution: Formation of amines or thiols derivatives.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of saturated alkanes.
Scientific Research Applications
2-Chloro-5-(4-chlorophenyl)-1-pentene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(4-chlorophenyl)-1-pentane: A saturated analog with similar structural features but different reactivity.
4-Chloro-1-pentene: Lacks the chlorophenyl group, resulting in different chemical properties.
5-(4-Chlorophenyl)-1-pentene: Similar structure but without the chloro group on the pentene chain.
Uniqueness
2-Chloro-5-(4-chlorophenyl)-1-pentene is unique due to the presence of both chloro and chlorophenyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and biological interactions.
Properties
IUPAC Name |
1-chloro-4-(4-chloropent-4-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2/c1-9(12)3-2-4-10-5-7-11(13)8-6-10/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOVBVPVMDEZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC1=CC=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


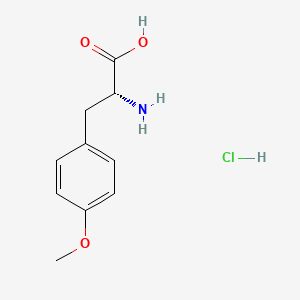
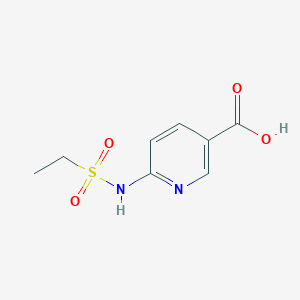
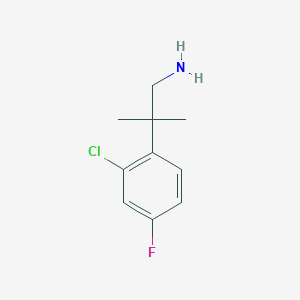
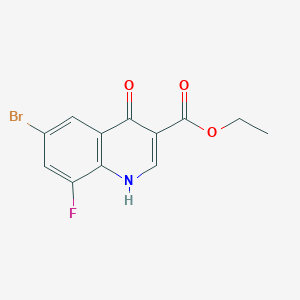
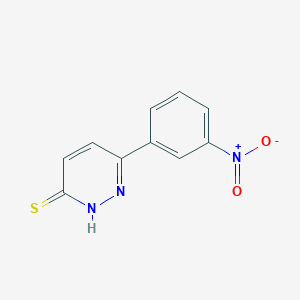
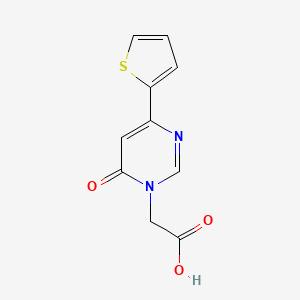

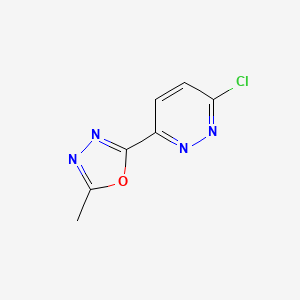
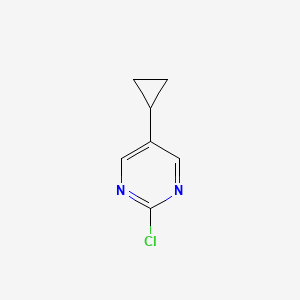
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride](/img/structure/B1422298.png)
![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]methyl}benzene-1-carboximidamide hydrochloride](/img/structure/B1422300.png)
![6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1422301.png)

![2-Methylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B1422303.png)
